1-(Pyridin-3-yl)prop-2-en-1-one

Catalog No.
S1537388
CAS No.
133614-04-7
M.F
C8H7NO
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pyridin-3-yl)prop-2-en-1-one

CAS Number

133614-04-7

Product Name

1-(Pyridin-3-yl)prop-2-en-1-one

IUPAC Name

1-pyridin-3-ylprop-2-en-1-one

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C8H7NO/c1-2-8(10)7-4-3-5-9-6-7/h2-6H,1H2

InChI Key

ROOIMVISSYISIP-UHFFFAOYSA-N

SMILES

C=CC(=O)C1=CN=CC=C1

Canonical SMILES

C=CC(=O)C1=CN=CC=C1

1-(Pyridin-3-yl)prop-2-en-1-one, also known as 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, is an organic compound characterized by its enone functional group and a pyridine ring. The molecular formula for this compound is C10H10N2O, and it features a prop-2-en-1-one backbone. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and biological activity.

Typical of enones, including:

  • Oxidation: It can be oxidized to form N-oxides or other oxidized derivatives.
  • Reduction: The enone group can be reduced to yield alcohols or alkanes.
  • Substitution: The dimethylamino group is amenable to nucleophilic substitution reactions under appropriate conditions, allowing for the introduction of various functional groups.

These reactions make 1-(Pyridin-3-yl)prop-2-en-1-one a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

Research indicates that 1-(Pyridin-3-yl)prop-2-en-1-one exhibits significant biological activity. It has been studied for its potential antimicrobial, antiviral, and anticancer properties. The compound's ability to interact with biological targets, such as enzymes and receptors, suggests that it could serve as a lead compound in drug development aimed at treating various diseases.

Several synthetic routes have been developed for the preparation of 1-(Pyridin-3-yl)prop-2-en-1-one:

  • Condensation Reactions: A common method involves the condensation of 3-pyridinecarboxaldehyde with dimethylamine in the presence of a base (e.g., sodium hydroxide or potassium carbonate). The reaction typically occurs in solvents such as ethanol or methanol under reflux conditions.
  • Claisen-Schmidt Reaction: This classic reaction can also be adapted to synthesize the compound by reacting appropriate aldehydes with ketones in the presence of a base.

These methods can be optimized for yield and purity, making them suitable for both laboratory and industrial applications.

Studies on the interactions of 1-(Pyridin-3-yl)prop-2-en-1-one with biological molecules have shown that it can modulate enzyme activities and receptor functions. The specific mechanisms often depend on the functional groups present in the compound, allowing it to form both covalent and non-covalent interactions with target biomolecules. This property is crucial for its potential therapeutic applications.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-(Pyridin-3-yl)prop-2-en-1-one. Here are some notable examples:

Compound NameSimilarityDescription
(E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one1.00Isomeric form with different reactivity.
3-(Dimethylamino)-1-(pyridin-3-yl)propan-1-one0.66A saturated analog with distinct chemical behavior.
3-(Dimethylamino)-1-(phenyl)-2-propen-1-one0.66Contains a phenyl group instead of a pyridine ring.
4-Methyl-4'-vinyl-2,2'-bipyridine0.58A bipyridine derivative with different properties.
trans-3-(3-Pyridyl)acrylic acid0.58An acrylic acid derivative featuring pyridine rings.

Uniqueness

The uniqueness of 1-(Pyridin-3-yl)prop-2-en-1-one lies in its specific configuration as well as the combination of functional groups that confer distinct chemical reactivity and biological properties compared to similar compounds. Its dual functionality as both an organic synthesis intermediate and a potential therapeutic agent highlights its versatility and significance in research and application contexts.

XLogP3

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Dates

Last modified: 07-17-2023

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